2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol
Description
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a hydroxyl (-OH) group at position 7. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group contributes to hydrogen bonding and solubility .
Properties
Molecular Formula |
C8H5F3N2O |
|---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-12-4-2-1-3-5(14)6(4)13-7/h1-3,14H,(H,12,13) |
InChI Key |
LHFTYTVRWFFRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the lithiation of N-benzylimidazole followed by quenching with carbon dioxide and subsequent debenzylation . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Functional Group Transformations
The hydroxyl group at position 7 enables diverse reactivity:
Esterification
-
Reagents : Acid chlorides (e.g., acetyl chloride), bases (e.g., pyridine).
-
Conditions : Room temperature, inert atmosphere.
-
Application : Converts hydroxyl to ester groups, enhancing stability or modulating solubility .
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydride).
-
Conditions : THF or DMSO solvents.
-
Outcome : Substitution at the hydroxyl group, forming ether derivatives .
Oxidation
-
Reagents : Hydrogen peroxide, potassium permanganate.
-
Conditions : Mild acidic/basic environments.
-
Outcome : Conversion of hydroxyl to ketone or carbonyl groups .
Substitution Reactions
The trifluoromethyl group and aromatic system participate in electrophilic/nucleophilic substitutions :
For instance, PMC studies highlight N-methylation of indole-substituted benzimidazoles using methyl iodide and sodium hydride, achieving yields up to 67% .
Reduction and Oxidation
Redox reactions are critical for functional group interconversions:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nitro-to-amine reduction | Hydrazine hydrate | Ethanol, reflux | Aminobenzimidazoles |
| Ketone reduction | LiAlH₄, NaBH₄ | THF, dry conditions | Alcohol derivatives |
Sage Journals demonstrate the reduction of nitrobenzene derivatives to amines using hydrazine hydrate, a key step in synthesizing bioactive analogs .
Analytical Characterization
Key analytical techniques validate reaction outcomes:
| Technique | Data | Relevance |
|---|---|---|
| ¹H NMR | δ 8.3–7.4 ppm (aromatic H) | Confirms aromatic integrity |
| ¹³C NMR | δ 172–20 ppm (carbonyls, CH₂) | Identifies functional groups |
| ¹⁹F NMR | δ −70 ppm (CF₃ groups) | Trifluoromethyl group analysis |
| HRMS | m/z ±0.0001 accuracy | Confirms molecular formula |
For example, ethyl 4-[5-amino-... butanoate shows ¹⁹F NMR at δ −69.9 ppm for trifluoromethyl groups and HRMS confirmation (m/z 350.0961) .
Mechanistic Insights
Reaction mechanisms often involve:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol exhibits significant antimicrobial properties. Derivatives of this compound have shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its potential as an inhibitor of microbial enzymes, suggesting a scaffold for novel drug design aimed at combating resistant strains.
Cancer Research :
The compound's ability to modulate enzymatic activity has implications in cancer biology. It has been identified as a potential inhibitor of protein tyrosine phosphatases, which play crucial roles in cell signaling pathways associated with cancer progression. This modulation can lead to the development of targeted therapies for cancer treatment .
Analgesic and Anti-inflammatory Properties :
Recent studies have explored derivatives of benzimidazole compounds, including 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol, for their analgesic and anti-inflammatory effects. Specific derivatives have shown promising results in reducing inflammation in vivo, indicating potential for therapeutic use in pain management .
Material Science
The stability and reactivity of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol make it an attractive candidate for applications in material science. The compound can serve as a building block for synthesizing advanced materials with tailored properties, particularly those requiring specific electronic characteristics due to the trifluoromethyl group .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Cancer Inhibition | Modulates protein tyrosine phosphatases | |
| Analgesic | Significant reduction in inflammation |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of several derivatives of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol against standard bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than existing antibiotics, suggesting their potential as effective treatment options against resistant bacteria.
Case Study 2: Cancer Therapeutics
In preclinical trials, derivatives of this compound were tested for their ability to inhibit tumor growth in mouse models. The results showed that specific formulations not only inhibited tumor growth but also induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Benzimidazole Derivatives
*Molecular weight inferred from related structures (e.g., C₈H₅F₃N₂O).
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The -CF₃ group at C2 in the target compound enhances electrophilicity and stabilizes the aromatic system. In contrast, derivatives with -NO₂ (e.g., 3a) exhibit stronger electron withdrawal, reducing basicity and altering reactivity in nucleophilic substitutions .
- Hydroxyl vs. Methoxy Groups: The -OH group at C7 increases polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) analogs (e.g., 6-Methoxy-2-CF₃-1H-benzimidazole), which may improve aqueous solubility but reduce metabolic stability .
Physicochemical Properties
- Melting Points: Derivatives with carboxylic acid substituents (e.g., 3a, mp 291.9°C) exhibit higher melting points due to intermolecular hydrogen bonding, whereas alkyl-chain derivatives (e.g., 3-[5-CF₃-1H-benzimidazol-2-yl]propan-1-ol) are liquids or oils .
- Solubility: The hydroxyl group in the target compound likely enhances water solubility compared to halogenated analogs (e.g., 2-Chloro-6-fluoro-1H-benzimidazole), which are more lipophilic .
Biological Activity
2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol is a heterocyclic compound that has garnered attention for its notable biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme modulation activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to the benzimidazole structure, with a hydroxyl group at the 7-position. Its molecular formula is , and it has a molecular weight of approximately 202.13 g/mol. The unique electronic properties imparted by the trifluoromethyl group enhance its biological interactions, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol exhibits significant antimicrobial properties against various bacterial and fungal strains. The presence of the trifluoromethyl group appears to enhance its efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Candida albicans | 16 µg/mL |
These values suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
2. Anticancer Activity
The compound has shown promise in cancer research, particularly in targeting protein tyrosine phosphatases, which are relevant in cancer signaling pathways. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 10.0 |
| HeLa (Cervical) | 15.0 |
These results indicate that 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol may have selective cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .
3. Enzyme Modulation
The compound has been identified as a modulator of enzymatic activity, particularly concerning protein kinases and phosphatases. For instance, it has demonstrated inhibitory effects on CK1δ with an IC50 value of 1.00 µM, indicating its potential role in regulating cellular signaling pathways .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzimidazole derivatives, 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol was found to be comparable to standard antibiotics like ciprofloxacin against Pseudomonas aeruginosa and E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that derivatives of this compound exhibited enhanced activity against ovarian and lung cancer cell lines. Modifications to the benzimidazole structure led to compounds with IC50 values significantly lower than those of existing chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol derivatives?
- Methodology : Condensation reactions using sodium metabisulfite as a catalyst under nitrogen atmosphere are common. For example, a mixture of substituted benzene-1,2-diamine and trifluoromethyl-containing aldehydes in dry DMF at 120°C for 18 hours yields benzimidazole derivatives . One-pot strategies involving cyclization of indole intermediates with benzimidazole precursors can achieve yields >80% .
- Key Considerations : Optimize reaction time, temperature, and stoichiometry of aldehydes to avoid side products like uncyclized intermediates.
Q. How can the structure and purity of this compound be validated?
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and hydrogen bonding (e.g., NH proton signals at δ 14.15 ppm in DMSO-d) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H] at 186.14 for the base compound) .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretching at 1620 cm) .
- Purity Assessment : HPLC with UV detection or melting point analysis (e.g., mp >300°C for crystalline derivatives) .
Advanced Research Questions
Q. How can low yields in condensation reactions be addressed during synthesis?
- Root Cause Analysis : Low yields may arise from incomplete cyclization or competing side reactions (e.g., oxidation of amine precursors).
- Solutions :
- Introduce microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Use trifluoroacetic acid as a co-solvent to enhance cyclization kinetics .
- Monitor intermediates via TLC or in situ FTIR to adjust reaction conditions dynamically .
Q. What computational methods predict the electronic properties of trifluoromethyl-substituted benzimidazoles?
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* to calculate frontier orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This predicts reactivity and hydrogen-bonding capacity, critical for applications in photovoltaics or catalysis .
- Molecular Dynamics (MD) : Simulate solvent interactions to guide solubility optimization in polar aprotic solvents (e.g., DMSO or acetonitrile) .
Q. How does trifluoromethyl substitution influence biological activity?
- Case Study : Derivatives like 2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol (TFBZ) exhibit potent antimicrobial activity.
- MIC/MBC Data :
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| S. aureus (MRSA) | 8 | 16 |
| E. coli | 32 | 64 |
| P. aeruginosa | 64 | 128 |
- Mechanism : The electron-withdrawing CF group enhances membrane permeability and disrupts bacterial efflux pumps .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar derivatives?
- Factors :
- Polymorphism: Crystalline vs. amorphous forms (e.g., 303.2–303.6°C for one polymorph vs. >320°C for another) .
- Purity: Impurities from incomplete purification (e.g., residual DMF) lower observed melting points .
- Resolution : Use recrystallization in ethanol/water mixtures and validate purity via DSC (Differential Scanning Calorimetry) .
Experimental Design Recommendations
Q. How to design stability studies for aqueous formulations of this compound?
- Protocol :
Prepare buffered solutions (pH 4–9) and monitor degradation via HPLC at 25°C, 40°C, and 60°C.
Assess photostability under UV light (ICH Q1B guidelines).
Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the imidazole ring) .
Applications in Material Science
Q. Can this compound enhance organic solar cell efficiency?
- Rationale : The CF group strengthens hydrogen bonds in donor-acceptor systems, improving charge transfer. For example, DTBO (a benzimidazole-coumarin hybrid) achieves a power conversion efficiency (PCE) of 12.3% in bulk heterojunction cells .
- Synthetic Modification : Introduce electron-donating groups (e.g., methoxy) to the benzimidazole core to balance HOMO-LUMO levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
